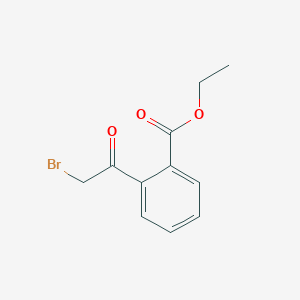

Ethyl 2-(2-bromoacetyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2-bromoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUDSNUPKXBRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377314 | |

| Record name | ethyl 2-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133993-34-7 | |

| Record name | ethyl 2-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Ethyl 2-(2-bromoacetyl)benzoate: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of Ethyl 2-(2-bromoacetyl)benzoate, a key building block in synthetic organic chemistry. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, strategic considerations in reagent selection, and detailed protocols validated for reproducibility. It is structured to empower researchers with the expertise to not only execute the synthesis but also to troubleshoot and adapt the methodology for their specific applications.

Strategic Overview: Accessing the Target Molecule

Ethyl 2-(2-bromoacetyl)benzoate is an α-bromo ketone, a class of compounds highly valued for their utility in constructing more complex molecular architectures, particularly in pharmaceutical development.[1] The primary and most direct synthetic strategy involves the regioselective α-bromination of the corresponding acetyl precursor, Ethyl 2-acetylbenzoate. This transformation is a cornerstone reaction in organic synthesis.[1][2]

The core transformation hinges on the selective bromination at the carbon alpha to the ketone functionality. This is typically achieved via an acid-catalyzed reaction that proceeds through an enol intermediate.[1][3][4] The choice of brominating agent and reaction conditions is critical to ensure high yield and minimize side-product formation.

Diagram 1: Overall Synthetic Transformation

Caption: General scheme for the synthesis of Ethyl 2-(2-bromoacetyl)benzoate.

Mechanistic Deep Dive: The 'Why' Behind the 'How'

The α-bromination of a ketone in an acidic medium is a classic example of an electrophilic substitution reaction where the enol form of the ketone acts as the nucleophile.[1][3] Understanding this mechanism is paramount for optimizing reaction conditions.

The reaction proceeds in three key stages:

-

Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons. A weak base (like the solvent or another molecule of the ketone) then abstracts an α-proton, leading to the formation of the enol intermediate. This tautomerization is the rate-determining step of the overall reaction.[2][4]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine source (e.g., Br₂ or NBS).[1][3] This forms a new carbon-bromine bond and a protonated carbonyl intermediate.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-bromo ketone product and regenerating the acid catalyst.[1]

Diagram 2: Mechanism of Acid-Catalyzed α-Bromination

Caption: Stepwise mechanism of the acid-catalyzed α-bromination reaction.

Reagent Selection and Protocol Validation

The success of this synthesis hinges on the appropriate choice of brominating agent and solvent.

Brominating Agent

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is highly recommended.[3] NBS is a crystalline solid, making it significantly easier and safer to handle than the highly volatile and corrosive liquid bromine.[5] It serves as a convenient source of electrophilic bromine, particularly in the presence of a radical initiator for allylic brominations or an acid catalyst for α-brominations.[6][7] For this specific transformation, NBS provides a slow and controlled release of bromine, which helps to prevent the formation of di-brominated and other side products.[8]

Solvent and Catalyst

Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile or dichloromethane can be employed. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is sufficient to promote enolization.

Validated Experimental Protocol

This protocol is adapted from established methodologies for α-bromination of aralkyl ketones.[8]

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume | Notes |

| Ethyl 2-acetylbenzoate | 192.21 | 10.0 | 1.92 g | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.87 g | 1.05 equivalents |

| p-Toluenesulfonic acid | 172.20 | 0.5 | 86 mg | Catalyst |

| Carbon Tetrachloride | 153.82 | - | 50 mL | Solvent |

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-acetylbenzoate (1.92 g, 10.0 mmol) and carbon tetrachloride (50 mL).

-

Addition of Reagents: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and p-toluenesulfonic acid (86 mg, 0.5 mmol) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solid succinimide byproduct will float to the surface as the reaction proceeds.

-

Workup - Quenching and Separation: Once the reaction is complete, cool the mixture to room temperature. The succinimide precipitate can be removed by vacuum filtration.

-

Workup - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 25 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate (2 x 25 mL), and finally with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an oil. If necessary, it can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(2-bromoacetyl)benzoate.

Diagram 3: Experimental Workflow

Caption: A streamlined workflow from reaction setup to product characterization.

Safety, Handling, and Storage

N-Bromosuccinimide (NBS):

-

Hazards: NBS is an irritant and harmful if swallowed. It can cause severe skin burns and eye damage.[9][10][11] It is also an oxidizing agent.

-

Handling: Always handle NBS in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][12] Avoid creating dust.[9]

-

Storage: Store in a cool, dry, and well-ventilated place away from combustible materials and incompatible substances like strong acids and bases.[9][10][11] It is light and moisture-sensitive.[10]

Carbon Tetrachloride (CCl₄):

-

Hazards: CCl₄ is toxic, a suspected carcinogen, and an ozone-depleting substance. Its use is highly restricted and should be replaced with a safer alternative like acetonitrile or dichloromethane whenever possible.

-

Handling: All manipulations must be performed in a certified chemical fume hood.

Product - Ethyl 2-(2-bromoacetyl)benzoate:

-

Hazards: As an α-bromo ketone, the product is expected to be a lachrymator (tear-inducing agent) and an alkylating agent. It should be handled with care.

-

Handling: Use appropriate PPE and handle within a fume hood. Avoid inhalation and contact with skin and eyes.

Conclusion

The synthesis of Ethyl 2-(2-bromoacetyl)benzoate via the acid-catalyzed α-bromination of Ethyl 2-acetylbenzoate using N-Bromosuccinimide is a reliable and efficient method. This guide provides the essential theoretical framework and a validated, practical protocol to enable researchers to successfully prepare this versatile intermediate. Adherence to the procedural details and rigorous observation of safety protocols are essential for a successful and safe outcome.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

University of Calgary. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

The Organic Chemistry Tutor. Alpha Halogenation of Ketones. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Academia.edu. REPORT Lab work: ETHYL BENZOATE. [Link]

-

ResearchGate. Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. [Link]

-

ChemHelp ASAP. electrophilic aromatic bromination with N-bromosuccinimide. [Link]

-

Sciencemadness Discussion Board. Ethyl benzoate synthesis. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Wikipedia. Ethyl benzoate. [Link]

-

CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to Ethyl 2-(2-bromoacetyl)benzoate: A Versatile Bifunctional Reagent for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

Ethyl 2-(2-bromoacetyl)benzoate, bearing the CAS Number 133993-34-7 , is a bifunctional aromatic compound of significant interest in synthetic organic chemistry.[1] Its structure, featuring an ethyl ester and an α-bromo ketone moiety in an ortho relationship on a benzene ring, endows it with two distinct reactive centers. This unique arrangement makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. The strategic placement of a nucleophilic site (the ester, which can be hydrolyzed) and a potent electrophilic site (the α-bromo ketone) allows for sequential and controlled chemical transformations, opening avenues for the synthesis of novel pharmaceutical scaffolds and functional materials. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the key characteristics of Ethyl 2-(2-bromoacetyl)benzoate.

Table 1: Physicochemical Properties of Ethyl 2-(2-bromoacetyl)benzoate

| Property | Value |

| CAS Number | 133993-34-7[1] |

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molecular Weight | 271.11 g/mol |

| Physical State | Solid |

| Melting Point | 60-62 °C |

| Boiling Point | 346.6 °C at 760 mmHg |

| Density | 1.437 g/cm³ |

Data sourced from publicly available chemical supplier information.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the ortho-substituted pattern, and a singlet for the methylene protons adjacent to the bromine atom and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ethyl group carbons, the aromatic carbons (with chemical shifts influenced by the electron-withdrawing substituents), the ester carbonyl carbon, and the ketone carbonyl carbon.[2][3][4] The carbon bearing the bromine atom will also have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, likely appearing in the region of 1680-1730 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Synthesis of Ethyl 2-(2-bromoacetyl)benzoate: A Guided Protocol

The most direct and logical synthetic route to Ethyl 2-(2-bromoacetyl)benzoate is the α-bromination of its precursor, ethyl 2-acetylbenzoate. This reaction selectively introduces a bromine atom at the position alpha to the ketone carbonyl group.

Caption: Synthetic pathway for Ethyl 2-(2-bromoacetyl)benzoate.

Experimental Protocol: α-Bromination of Ethyl 2-acetylbenzoate

This protocol is based on established methods for the α-bromination of ketones using N-bromosuccinimide (NBS) as the brominating agent and a catalytic amount of a radical initiator or acid.

Materials:

-

Ethyl 2-acetylbenzoate

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Azobisisobutyronitrile (AIBN)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of ethyl 2-acetylbenzoate (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Ethyl 2-(2-bromoacetyl)benzoate.

Causality and Self-Validation:

-

NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination, as well as α-bromination of ketones. Its use avoids handling elemental bromine, which is highly corrosive and toxic.

-

Catalyst: An acid catalyst like p-TsOH promotes the enolization of the ketone, which is the reactive species in the bromination. Alternatively, a radical initiator like AIBN can be used, as the reaction can also proceed via a radical mechanism.

-

Work-up: The aqueous bicarbonate wash neutralizes the acidic catalyst and any acidic byproducts. The brine wash helps to remove water from the organic layer.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and byproducts like succinimide.

Applications in Heterocyclic Synthesis

The bifunctional nature of Ethyl 2-(2-bromoacetyl)benzoate makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] Ethyl 2-(2-bromoacetyl)benzoate can react with o-phenylenediamines in a condensation reaction to form quinoxaline derivatives.

Caption: Synthesis of a quinoxaline derivative.

Experimental Protocol: Synthesis of Ethyl 2-(quinoxalin-2-yl)benzoate

-

To a solution of Ethyl 2-(2-bromoacetyl)benzoate (1.0 eq) in ethanol, add o-phenylenediamine (1.0 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain the quinoxaline derivative. Alternatively, if no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Synthesis of Thiazole Derivatives

Thiazoles are another important class of sulfur- and nitrogen-containing heterocycles found in many biologically active compounds, including antibacterial and antifungal agents.[6] Ethyl 2-(2-bromoacetyl)benzoate can undergo the Hantzsch thiazole synthesis with thioamides.

Caption: Hantzsch synthesis of a thiazole derivative.

Experimental Protocol: Synthesis of Ethyl 2-(2-aryl-thiazol-4-yl)benzoate

-

Dissolve the desired thioamide (1.0 eq) and Ethyl 2-(2-bromoacetyl)benzoate (1.0 eq) in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a mild base such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired thiazole derivative.

Conclusion: A Versatile Tool for Chemical Innovation

Ethyl 2-(2-bromoacetyl)benzoate is a highly valuable and versatile bifunctional reagent for organic synthesis. Its unique ortho-disubstituted pattern provides a powerful platform for the construction of complex heterocyclic systems that are of great interest in medicinal chemistry and materials science. The synthetic protocols outlined in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the full potential of this important chemical intermediate. As the demand for novel and diverse molecular scaffolds continues to grow, the utility of well-designed building blocks like Ethyl 2-(2-bromoacetyl)benzoate will undoubtedly continue to expand.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-A. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Devices and methods for magnetic detection of tissue motion - Patent US-12326439-B2. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved January 14, 2026, from [Link]

-

BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PubChem. (n.d.). Ethyl 2-bromobenzoate. Retrieved January 14, 2026, from [Link]

-

Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis. Retrieved January 14, 2026, from [Link]

-

Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolidin-4-ones. Retrieved January 14, 2026, from [Link]

-

CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-acetylbenzoate. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Ethyl 2-bromobenzoate. Retrieved January 14, 2026, from [Link]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 6. bepls.com [bepls.com]

Ethyl 2-(2-bromoacetyl)benzoate: A Mechanistic Exploration of a Covalent Modifier

An In-Depth Technical Guide for Researchers

Executive Summary: Ethyl 2-(2-bromoacetyl)benzoate is a bifunctional organic molecule featuring a stable ethyl benzoate scaffold and a highly reactive α-bromoacetyl group. Its mechanism of action is rooted in its potent electrophilicity, functioning primarily as an alkylating agent. The electron-withdrawing effect of the adjacent carbonyl group renders the α-carbon highly susceptible to nucleophilic attack, enabling the formation of stable, covalent bonds with biological macromolecules. This irreversible modification of key proteins and, potentially, nucleic acids, leads to the disruption of cellular pathways, enzyme inhibition, and induction of cytotoxicity. This guide elucidates the core chemical principles governing its reactivity, explores its molecular interactions in a biological context, and provides validated experimental protocols for its investigation.

The Chemical Foundation of Reactivity

At its core, the biological activity of Ethyl 2-(2-bromoacetyl)benzoate is dictated by the α-haloketone functional group. The reactivity of this moiety is significantly enhanced compared to a standard alkyl halide due to the electronic influence of the adjacent carbonyl group.[1]

-

Inductive Effect: The carbonyl oxygen is highly electronegative, pulling electron density away from the α-carbon.

-

Enhanced Electrophilicity: This polarization intensifies the partial positive charge on the α-carbon, making it a prime target for nucleophiles.

-

Leaving Group Stability: The bromide ion (Br⁻) is an excellent leaving group, facilitating a rapid substitution reaction.

The predominant reaction mechanism is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion in a single, concerted step.[2] This process results in the formation of a stable covalent bond between the molecule and the nucleophile.

Caption: General SN2 mechanism of Ethyl 2-(2-bromoacetyl)benzoate.

Molecular Mechanism of Action in Biological Systems

The cellular environment is rich with nucleophiles, which serve as the targets for Ethyl 2-(2-bromoacetyl)benzoate. The molecule's mechanism of action is therefore the covalent, and typically irreversible, alkylation of these biological targets.

Primary Targets: Protein Nucleophiles

Proteins are the most probable targets due to the abundance and high reactivity of nucleophilic amino acid residues. The side chains of cysteine (thiol, -SH), histidine (imidazole), and lysine (amine, -NH₂) are potent nucleophiles that can readily attack the electrophilic α-carbon of the bromoacetyl group.

-

Cysteine: The thiol group is a particularly strong nucleophile, making cysteine residues in enzyme active sites or allosteric pockets highly susceptible to alkylation.

-

Histidine: The imidazole ring of histidine is another common target in enzyme catalysis and is readily modified.

This covalent modification leads to a loss of protein function, most notably through the irreversible inhibition of enzymes .[3] By binding to a critical residue in an active site, the compound can permanently block substrate access or disrupt the catalytic machinery.

Secondary Targets: Nucleic Acids

As a member of the broad class of alkylating agents, Ethyl 2-(2-bromoacetyl)benzoate has the potential to target nucleic acids.[4] The nitrogen atoms in the purine and pyrimidine bases of DNA are nucleophilic. The N7 position of guanine is particularly susceptible to alkylation.[5]

Consequences of DNA alkylation include:

-

DNA Damage: Formation of DNA adducts disrupts the helical structure.

-

Inhibition of Replication and Transcription: The modified DNA can stall polymerases, preventing DNA replication and gene transcription.[5]

-

Induction of Apoptosis: If the DNA damage is too severe for cellular repair mechanisms to handle, programmed cell death (apoptosis) is triggered.[5]

This mechanism is the foundation for the therapeutic use of many classical alkylating anticancer drugs.[6]

Caption: Biological cascade of Ethyl 2-(2-bromoacetyl)benzoate action.

Therapeutic and Research Applications

The potent alkylating nature of Ethyl 2-(2-bromoacetyl)benzoate makes it a valuable tool in research and a scaffold for drug development.

-

Enzyme Inhibition Studies: It can be used as a chemical probe to identify and characterize enzymes that rely on nucleophilic catalysis.[3]

-

Antimicrobial Potential: Disruption of essential metabolic pathways in bacteria through enzyme inhibition is a proven antimicrobial strategy.[3][7] Similar α-haloketone structures have demonstrated antibacterial activity.

-

Anticancer Research: As an alkylating agent, it shares a fundamental mechanism with a major class of chemotherapeutics.[4][8] Its ability to induce cytotoxicity makes it a candidate for anticancer research.

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanism of action, a series of well-established experimental protocols can be employed. The following provides a self-validating workflow from in vitro confirmation to cellular target identification.

Protocol 1: In Vitro Enzyme Inhibition Assay

-

Objective: To determine if the compound irreversibly inhibits a purified enzyme of interest.

-

Methodology:

-

Enzyme Preparation: Obtain a purified enzyme known to have a critical cysteine or histidine in its active site.

-

Reaction Setup: Prepare reaction mixtures containing a suitable buffer, the enzyme's substrate, and varying concentrations of Ethyl 2-(2-bromoacetyl)benzoate (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the enzyme with the compound for a set time (e.g., 30 minutes) to allow for covalent modification.

-

Initiate Reaction: Add the substrate to start the reaction.

-

Measure Activity: Monitor product formation over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

-

Causality Check: To confirm irreversible inhibition, perform a dialysis experiment. Incubate the enzyme with a high concentration of the compound, then dialyze to remove any unbound inhibitor. If the enzyme activity is not restored, the inhibition is covalent and irreversible.

Protocol 2: Mass Spectrometry for Covalent Target Identification

-

Objective: To identify the specific protein targets of the compound in a complex biological sample (e.g., cell lysate).

-

Methodology:

-

Sample Preparation: Treat a cell lysate or intact cells with Ethyl 2-(2-bromoacetyl)benzoate and a vehicle control.

-

Protein Extraction & Digestion: Extract total protein and digest into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS data against a protein database. Look for peptides that have a specific mass shift corresponding to the addition of the ethyl benzoyl-acetyl moiety (mass of C₁₁H₁₁O₃ = 191.07 Da). The presence of this mass adduct confirms covalent binding.

-

Site Identification: The MS/MS fragmentation pattern can often pinpoint the exact amino acid residue that has been modified.

-

Caption: Workflow for Mass Spectrometry-based target identification.

Quantitative Data Presentation

Results from mechanistic studies should be presented clearly for comparison. Data from enzyme inhibition assays, for instance, are typically summarized in a table format.

| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical] | Inhibition Type |

| Ethyl 2-(2-bromoacetyl)benzoate | Thiol Protease | 5.2 | Irreversible |

| Ethyl 2-(2-bromoacetyl)benzoate | Serine Protease | >100 | No Inhibition |

| Control Inhibitor (E-64) | Thiol Protease | 0.1 | Irreversible |

Conclusion

The mechanism of action of Ethyl 2-(2-bromoacetyl)benzoate is unequivocally that of a covalent alkylating agent. Its reactivity is driven by the electrophilic α-carbon of the bromoacetyl group, which readily forms permanent bonds with biological nucleophiles. This irreversible modification of proteins, particularly at cysteine and histidine residues, leads to loss of function and enzyme inhibition. The potential for DNA alkylation further contributes to its profile as a cytotoxic agent. This dual-targeting capability makes it a compound of significant interest for both fundamental research as a chemical probe and for applied science in the development of novel therapeutics.

References

- University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study.

- Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.

- Benchchem. Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate|CAS 27475-14-5.

- National Center for Biotechnology Information. Alkylating Agents. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-.

- Teicher, B. A. Alkylating Agents. In: Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker; 2003.

- ResearchGate. Mechanism of action of alkylating agents. A. Formation of cross-bridges, bonds between atoms in the DNA results in inhibiton of replication or transcription. B. Alkylated G bases may erroneously pair with Ts. If this altered pairing is not corrected it may lead to a permanent mutation. C. DNA fragmentation might occur as a result of attempt to replace alkylate bases by DNA repair enzymes.

- HealthTree University for Multiple Myeloma. All About Alkylating Agents (like Melphalan, Cytoxan, Busulfan and Treanda) #myeloma. YouTube.

- Nguyen, H. V., et al. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules. 2020.

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. benchchem.com [benchchem.com]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 2-(2-bromoacetyl)benzoate Derivatives and Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive exploration of ethyl 2-(2-bromoacetyl)benzoate and its analogs, a class of compounds characterized by their versatile reactivity and significant potential in medicinal chemistry. As a bifunctional molecule, featuring both an activated α-haloketone and an aromatic ester, this scaffold serves as a powerful building block for the synthesis of a diverse array of heterocyclic compounds with promising pharmacological activities. This document will delve into the synthetic pathways, reaction mechanisms, and practical applications of these valuable intermediates, offering field-proven insights for researchers in drug discovery and development.

Core Concepts: The Chemical Versatility of Ethyl 2-(2-bromoacetyl)benzoate

Ethyl 2-(2-bromoacetyl)benzoate is an aromatic α-haloketone that possesses two key reactive sites: the electrophilic carbon of the bromoacetyl group and the ester functionality. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-bromine bond, making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic precursor.

The general structure of these compounds allows for a wide range of modifications. Analogs can be readily synthesized with various substituents on the benzene ring, or the ethyl ester can be replaced with other alkyl or aryl groups. This modularity enables the fine-tuning of the physicochemical and pharmacological properties of the resulting derivatives.

Synthesis of the Core Scaffold: Ethyl 2-(2-bromoacetyl)benzoate

The synthesis of ethyl 2-(2-bromoacetyl)benzoate typically proceeds through a two-step sequence starting from 2-acetylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the α-bromination of the ketone.

Step 1: Esterification of 2-Acetylbenzoic Acid

The esterification of 2-acetylbenzoic acid to its ethyl ester, ethyl 2-acetylbenzoate, is commonly achieved through Fischer esterification. This acid-catalyzed reaction with ethanol is a well-established and scalable method.

Experimental Protocol: Synthesis of Ethyl 2-Acetylbenzoate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-acetylbenzoic acid (1 equivalent).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 5-10 equivalents) to act as both reactant and solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2-acetylbenzoate can be purified by column chromatography on silica gel.

Step 2: α-Bromination of Ethyl 2-Acetylbenzoate

The second step involves the selective bromination at the α-position of the acetyl group. This is typically achieved using bromine in a suitable solvent, often with an acid catalyst to promote enolization.

Experimental Protocol: Synthesis of Ethyl 2-(2-bromoacetyl)benzoate

-

Reaction Setup: Dissolve ethyl 2-acetylbenzoate (1 equivalent) in a suitable solvent, such as glacial acetic acid or chloroform, in a flask protected from light.

-

Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature or slightly below, while stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction is often accompanied by the evolution of hydrogen bromide gas.

-

Work-up: Upon completion, carefully pour the reaction mixture into cold water to precipitate the product. The aqueous layer can be extracted with an organic solvent like dichloromethane.

-

Purification: Combine the organic layers, wash with a dilute sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2-(2-bromoacetyl)benzoate can be purified by recrystallization or column chromatography.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| Ethyl 2-acetylbenzoate | C₁₁H₁₂O₃ | 192.21[1] | 97-99 (0.3 mmHg)[2] | 103935-10-0[1][3][4] |

| Ethyl 2-(2-bromoacetyl)benzoate | C₁₁H₁₁BrO₃ | 271.11 | Not available | 133993-34-7 |

Reactivity and Synthetic Applications: Building Heterocyclic Scaffolds

The primary utility of ethyl 2-(2-bromoacetyl)benzoate lies in its role as a precursor for the synthesis of various heterocyclic compounds. The α-haloketone moiety readily reacts with a wide range of binucleophiles, leading to the formation of five- and six-membered rings.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][5] They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Ethyl 2-(2-bromoacetyl)benzoate serves as a synthetic equivalent of a 1,2-dicarbonyl compound in this context.[6][7]

The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine on the α-carbon of the bromoacetyl group, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.[8]

Experimental Protocol: General Synthesis of 2-Arylquinoxalines

-

Reaction Setup: Dissolve ethyl 2-(2-bromoacetyl)benzoate (1 equivalent) and a substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[6]

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can also be carried out at room temperature in some cases.[9]

-

Work-up and Purification: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Caption: Synthetic workflow for ethyl 2-(2-bromoacetyl)benzoate and its application in heterocycle synthesis.

Synthesis of Thiazoles

Thiazole derivatives are another important class of heterocyclic compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[10][11] The Hantzsch thiazole synthesis is a classical method for their preparation, involving the reaction of an α-haloketone with a thioamide.[12]

Experimental Protocol: General Synthesis of 2-Aminothiazoles

-

Reaction Setup: In a round-bottom flask, dissolve the thioamide (e.g., thiourea) (1 equivalent) and ethyl 2-(2-bromoacetyl)benzoate (1 equivalent) in a suitable solvent, typically ethanol.[13]

-

Reaction Conditions: Reflux the reaction mixture for several hours until the reaction is complete as monitored by TLC.[13]

-

Work-up and Purification: Upon cooling, the thiazole product may precipitate. If not, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Synthesis of Imidazoles

Imidazole-containing compounds are ubiquitous in nature and are found in many biologically active molecules, including the amino acid histidine. Synthetic imidazole derivatives have found applications as antifungal, anticancer, and anti-inflammatory agents.[14] A common synthetic route to imidazoles involves the condensation of an α-haloketone with an amidine.[15][16]

Experimental Protocol: General Synthesis of 2,4-Disubstituted Imidazoles

-

Reaction Setup: Combine the amidine (1 equivalent) and ethyl 2-(2-bromoacetyl)benzoate (1 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran and water.

-

Base and Reaction Conditions: Add a mild base, such as potassium bicarbonate, and heat the mixture to reflux.[14]

-

Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

The heterocyclic compounds derived from ethyl 2-(2-bromoacetyl)benzoate have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Many quinoxaline, thiazole, and imidazole derivatives have demonstrated potent anticancer activity.[2][17][18] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, certain quinoxaline derivatives act as selective adenosine triphosphate (ATP) inhibitors in many kinases.[19] Thiazole derivatives have been shown to exhibit significant anticancer activity against various human cancer cell lines, with some compounds showing high potency.[10][17]

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of ethyl 2-(2-bromoacetyl)benzoate have shown promise as antimicrobial agents.[9][20] For example, certain thioureide derivatives of benzoic acid have exhibited specific antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][21]

Enzyme Inhibition

The ability of these heterocyclic scaffolds to interact with the active sites of enzymes makes them promising candidates for the development of enzyme inhibitors. For instance, benzimidazole derivatives have been identified as potential dual inhibitors of α-glucosidase and urease.[22] Furthermore, some imidazole derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs.[23] Chalcone derivatives incorporating a benzoate moiety have also been investigated as inhibitors of cholinesterases and glutathione S-transferase.[1]

Caption: Potential biological targets and pharmacological effects of heterocyclic derivatives.

Conclusion and Future Perspectives

Ethyl 2-(2-bromoacetyl)benzoate and its analogs are undeniably valuable and versatile building blocks in the field of medicinal chemistry. Their straightforward synthesis and high reactivity make them ideal starting materials for the construction of a wide array of biologically active heterocyclic compounds. The continued exploration of the synthetic utility of these intermediates, coupled with the investigation of the biological activities of their derivatives, holds significant promise for the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the elucidation of the precise mechanisms of action of the most promising bioactive compounds.

References

-

ethyl 2-acetylbenzoate - 103935-10-0, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: [Link])

-

AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , -DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE - Connect Journals. (URL: [Link])

-

Synthesis of Some Novel 2-Substitutedbenzyl-(4)7-phenyl-1H-benzo[d]imidazoles in Mild Conditions as Potent Anti-Tyrosinase and Antioxidant Agents - PubMed. (URL: [Link])

-

A review on thiazole based compounds andamp; it's pharmacological activities. (URL: [Link])

-

4 - The Royal Society of Chemistry. (URL: [Link])

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])

-

Ethyl 2-acetylbenzoate | C11H12O3 | CID 2799640 - PubChem - NIH. (URL: [Link])

-

An Overview of Thiazole Derivatives and its Biological Activities. (URL: [Link])

-

A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta - Longdom Publishing. (URL: [Link])

-

Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - Brieflands. (URL: [Link])

-

Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed. (URL: [Link])

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF. (URL: [Link])

-

Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. - Filo. (URL: [Link])

-

One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][6][24][25]thiadiazole-4,5-diamine - ACG Publications. (URL: [Link])

-

5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed. (URL: [Link])

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC - NIH. (URL: [Link])

-

New Quinoxalines with Biological Applications - Longdom Publishing. (URL: [Link])

- CN117105769B - Preparation method of ethyl 2-bromopropionate - Google P

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (URL: [Link])

-

Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed. (URL: [Link])

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (URL: [Link])

-

New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed. (URL: [Link])

-

Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (URL: [Link])

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])

-

Ethyl 4-(2-bromoacetyl)benzoate | C11H11BrO3 | CID 11966043 - PubChem. (URL: [Link])

-

New Quinoxalines with Biological Applications - Longdom Publishing. (URL: [Link])

- US4154738A - Imidazole derivatives and intermediates in their preparation - Google P

-

Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. (URL: [Link])

-

World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (URL: [Link])

-

Reaction strategies for synthesis of imidazole derivatives: a review - Semantic Scholar. (URL: [Link])

-

3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies - PubMed. (URL: [Link])

-

(PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. (URL: [Link])

Sources

- 1. kuey.net [kuey.net]

- 2. longdom.org [longdom.org]

- 3. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 5. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. longdom.org [longdom.org]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. bepls.com [bepls.com]

- 13. ijcmas.com [ijcmas.com]

- 14. Synthesis of Some Novel 2-Substitutedbenzyl-(4)7-phenyl-1H-benzo[d]imidazoles in Mild Conditions as Potent Anti-Tyrosinase and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wjpsonline.com [wjpsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrevlett.com [chemrevlett.com]

- 22. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 23. brieflands.com [brieflands.com]

- 24. ethyl 2-(2-broMoethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 25. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]

The Synthetic Versatility of Ethyl 2-(2-bromoacetyl)benzoate: A Guide to its Reactivity with Nucleophiles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerful Synthetic Building Block

Ethyl 2-(2-bromoacetyl)benzoate is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring an α-bromo ketone moiety ortho to an ethyl ester on a benzene ring, presents multiple reactive sites. This unique arrangement makes it a powerful precursor for the synthesis of a wide array of complex heterocyclic compounds, particularly those with privileged scaffolds in medicinal chemistry, such as benzodiazepines.

The core reactivity of this molecule is dominated by the α-haloketone functional group. The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom bonded to the bromine. This inductive effect polarizes the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack and rendering the bromide an excellent leaving group.[1] Consequently, ethyl 2-(2-bromoacetyl)benzoate readily undergoes bimolecular nucleophilic substitution (SN2) reactions at a much faster rate than comparable alkyl halides.[1][2] This guide provides a detailed exploration of its reactivity profile with common classes of nucleophiles, offering mechanistic insights and practical, field-proven protocols.

Reactivity with N-Nucleophiles: Gateway to Benzodiazepines and Other N-Heterocycles

The reaction of ethyl 2-(2-bromoacetyl)benzoate with nitrogen-based nucleophiles, particularly primary and secondary amines, is a cornerstone of its synthetic utility. This transformation provides a direct route to valuable intermediates that can be cyclized to form nitrogen-containing heterocycles.

Mechanistic Considerations

The primary interaction is a classic SN2 reaction. The lone pair of the nitrogen atom in the amine attacks the electrophilic α-carbon, displacing the bromide ion in a single, concerted step. The choice of base is critical in this step; a non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated, thereby preventing the protonation and deactivation of the amine nucleophile.

Application: Synthesis of 1,4-Benzodiazepine Precursors

A prominent application of this reaction is in the synthesis of 1,4-benzodiazepines, a class of compounds with widespread therapeutic use.[3][4] The initial N-alkylation product can subsequently undergo intramolecular cyclization to form the characteristic seven-membered diazepine ring.

Experimental Protocol: N-Alkylation with a Primary Amine

This protocol describes a general procedure for the N-alkylation of a primary amine, a key step in many multi-step syntheses.

Materials:

-

Ethyl 2-(2-bromoacetyl)benzoate

-

Primary amine (e.g., benzylamine) (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile.

-

Add ethyl 2-(2-bromoacetyl)benzoate (1.0 eq) and the primary amine (1.0 eq) to the solvent.

-

Add anhydrous potassium carbonate (1.5 eq). The use of a slight excess of this mild base ensures efficient scavenging of the HBr produced without promoting side reactions.

-

Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Summary: N-Alkylation Reactions

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Various Amines | K₂CO₃ | CH₃CN | RT | 12-24 | 70-90 | General Protocol[5][6] |

| o-Phenylenediamine | Acetic Acid | AcOH | Reflux | 4-6 | ~85 | [7] |

| N-Tosyl-2-aminobenzylamine | Pd(PPh₃)₄ | Dioxane | 25 | 3 | >90 | [8] |

Reactivity with S-Nucleophiles: Forming Thioether Linkages

Thiol-containing nucleophiles react readily with ethyl 2-(2-bromoacetyl)benzoate to form stable thioether bonds. This reaction is highly efficient and chemoselective, making it valuable in bioconjugation and materials science.

Mechanistic Considerations and pH Dependence

Similar to N-nucleophiles, the reaction proceeds via an SN2 mechanism. However, the reactivity of thiols is highly pH-dependent. The attacking species is the thiolate anion (RS⁻), which is significantly more nucleophilic than the neutral thiol (RSH). Therefore, the reaction is much faster at pH values above the pKa of the thiol (~8-9), where a significant concentration of the thiolate exists. A study comparing maleimide and bromoacetyl functionalities found that the bromoacetyl group reacts selectively with thiols at higher pH (e.g., pH 9.0), while remaining unreactive towards other nucleophilic groups like amines.[9][10]

Experimental Protocol: Thioether Synthesis

This protocol details the reaction with a generic thiol, which can be adapted for specific substrates like cysteine-containing peptides.

Materials:

-

Ethyl 2-(2-bromoacetyl)benzoate

-

Thiol (e.g., thiophenol) (1.0 eq)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

Procedure:

-

Dissolve the thiol (1.0 eq) in the pH 9.0 sodium bicarbonate buffer. The basic pH is crucial for deprotonating the thiol to the more nucleophilic thiolate, accelerating the reaction.[9]

-

In a separate vial, dissolve ethyl 2-(2-bromoacetyl)benzoate (1.1 eq) in a minimal amount of DMF to ensure solubility in the aqueous medium.

-

Add the solution of the bromoacetyl compound dropwise to the stirring thiol solution at room temperature.

-

Allow the reaction to proceed for 1-3 hours. Monitor for the disappearance of the starting materials via TLC or LC-MS.

-

Once complete, quench the reaction by acidifying the mixture to ~pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash chromatography.

Reactivity with C-Nucleophiles: Forging Carbon-Carbon Bonds

Carbon-based nucleophiles, such as enolates and organometallic reagents, can also react with ethyl 2-(2-bromoacetyl)benzoate, though these reactions can be more complex. They offer a powerful method for C-C bond formation, enabling the construction of more elaborate carbon skeletons.

Mechanistic Pathways

The reaction typically follows an SN2 pathway where the carbanion displaces the bromide. However, the presence of two carbonyl groups in the molecule introduces the possibility of competing reactions. Strongly basic and sterically unhindered carbanions might attack one of the carbonyl carbons. The choice of the carbanion source and reaction conditions is therefore critical to ensure selective α-alkylation. Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are ideal for this transformation.[11]

Experimental Protocol: Reaction with Diethyl Malonate

This protocol illustrates the alkylation using the sodium salt of diethyl malonate as the C-nucleophile.

Materials:

-

Ethyl 2-(2-bromoacetyl)benzoate

-

Diethyl malonate (1.1 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq), 21% solution in ethanol

-

Anhydrous ethanol (EtOH)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-neck flask equipped with a dropping funnel under an inert atmosphere, add anhydrous THF.

-

Add diethyl malonate (1.1 eq) to the THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium ethoxide (1.1 eq) via the dropping funnel. This step generates the nucleophilic enolate in situ. Stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve ethyl 2-(2-bromoacetyl)benzoate (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the solution of the bromoacetyl compound dropwise to the enolate solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting oil by column chromatography.

Intramolecular Cyclization: A Pathway to Fused Heterocycles

The true synthetic power of ethyl 2-(2-bromoacetyl)benzoate and its derivatives is realized in subsequent intramolecular cyclization reactions. The ortho-disposed ester and the newly introduced nucleophilic side chain are perfectly positioned to react, leading to the formation of fused heterocyclic systems.

For example, the N-alkylation product from section 1 can be treated with an acid or base to catalyze an intramolecular condensation between the secondary amine and the ethyl ester, forming a lactam and yielding the 1,4-benzodiazepine-2-one core structure.[5] This strategy underpins many modern synthetic routes to these important pharmaceutical agents.

Conclusion

Ethyl 2-(2-bromoacetyl)benzoate is a remarkably versatile and reactive building block. Its enhanced reactivity at the α-carbon, driven by the adjacent carbonyl group, allows for efficient and selective reactions with a broad range of nitrogen, sulfur, and carbon nucleophiles. The true elegance of its design lies in the strategic placement of the ethyl ester, which facilitates subsequent intramolecular cyclizations to construct complex, fused heterocyclic systems of high value in medicinal chemistry and materials science. Understanding the mechanistic principles and having access to robust protocols, as detailed in this guide, empowers researchers to fully exploit the synthetic potential of this important intermediate.

References

-

Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (PMC). [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. [Link]

-

Mechanism of alpha-halogenation of ketones. YouTube. [Link]

-

Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Indian Academy of Sciences. [Link]

-

Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]

-

Reactions of carbanions. SlideShare. [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

-

Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

-

What are the best conditions for the reaction of primary amine with ethylbromo acetate? ResearchGate. [Link]

-

Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Indian Academy of Sciences. [Link]

-

Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Scite.ai. [Link]

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. National Institutes of Health (PMC). [Link]

-

Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. [Link]

-

Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]

-

SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. University of Huelva. [Link]

-

Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. MDPI. [Link]

-

Synthesis of benzodifuran derivatives by using 2-aryl-1,4-benzoquinones. ECSOC-6. [Link]

-

SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences. [Link]

-

Synthesis of Benzo-Fused Sulfonimidate Heterocycles. PubMed. [Link]

-

An unusual reaction of ethyl 4-bromomethylbenzoate with the carbanion of substituted ethyl acetate. Royal Society of Chemistry. [Link]

-

Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-A. ResearchGate. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Ethyl 2-(2-bromoacetyl)benzoate spectroscopic data (NMR, IR, MS)

For the modern researcher and drug development professional, a deep understanding of a molecule's structural and electronic properties is paramount. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-(2-bromoacetyl)benzoate, a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. This document moves beyond a simple data repository, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity.

Introduction: The Significance of Ethyl 2-(2-bromoacetyl)benzoate

Ethyl 2-(2-bromoacetyl)benzoate is a bifunctional molecule featuring an ethyl ester and an α-haloketone. This unique combination of reactive sites makes it a versatile building block in organic synthesis. The ester functionality can undergo hydrolysis or transesterification, while the bromoacetyl group is a potent electrophile, readily participating in nucleophilic substitution and condensation reactions. Its application in the synthesis of nitrogen-containing heterocycles, such as quinolines and benzodiazepines, underscores its importance in medicinal chemistry. A thorough spectroscopic characterization is therefore essential for reaction monitoring, quality control, and the unambiguous identification of this crucial synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the absence of a complete, published spectrum for Ethyl 2-(2-bromoacetyl)benzoate, the following analysis is a prediction based on the well-established spectral data of its constituent fragments: ethyl benzoate and 2-bromoacetophenone.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum of Ethyl 2-(2-bromoacetyl)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methylene protons of the bromoacetyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9-8.1 | Doublet | 1H | Ar-H | The proton ortho to the ester group is deshielded by the carbonyl's anisotropy. |

| ~7.5-7.7 | Multiplet | 2H | Ar-H | Aromatic protons in the middle of the ring. |

| ~7.4-7.5 | Doublet | 1H | Ar-H | The proton ortho to the bromoacetyl group. |

| ~4.7 | Singlet | 2H | -C(O)CH₂Br | The methylene protons are strongly deshielded by the adjacent carbonyl and bromine. |

| 4.41 | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the neighboring methyl group. |

| 1.40 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Causality in Chemical Shifts: The electron-withdrawing nature of both the ester and the bromoacetyl groups leads to a general downfield shift of the aromatic protons compared to unsubstituted benzene. The ortho-substitution pattern will result in a complex splitting pattern for the aromatic protons, which can be definitively assigned through 2D NMR techniques like COSY. The singlet nature of the bromoacetyl methylene protons is a key identifier, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | -C (O)CH₂Br | The ketone carbonyl carbon is significantly deshielded. |

| ~166 | -C (O)OCH₂CH₃ | The ester carbonyl carbon appears at a characteristic downfield shift. |

| ~135-140 | Ar-C (quaternary) | The aromatic carbon attached to the bromoacetyl group. |

| ~130-133 | Ar-CH | Aromatic methine carbons. |

| ~128-130 | Ar-C (quaternary) | The aromatic carbon attached to the ester group. |

| ~61 | -OC H₂CH₃ | The methylene carbon of the ethyl ester. |

| ~30 | -C(O)C H₂Br | The methylene carbon of the bromoacetyl group, deshielded by bromine. |

| ~14 | -OCH₂C H₃ | The methyl carbon of the ethyl ester. |

Expertise in Interpretation: The prediction of the quaternary carbon shifts is based on the additive effects of the substituents. The significant downfield shift of the ketonic carbonyl carbon compared to the ester carbonyl is a direct consequence of the greater polarization of the C=O bond in ketones.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2980-2850 | Medium | C-H stretch | Aliphatic (ethyl group) |

| ~1725 | Strong | C=O stretch | Ester carbonyl |

| ~1690 | Strong | C=O stretch | Ketone carbonyl |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~650 | Medium | C-Br stretch | Alkyl halide |

Self-Validating Protocols: The presence of two distinct, strong carbonyl absorption bands is a critical diagnostic feature for Ethyl 2-(2-bromoacetyl)benzoate. The ester carbonyl typically appears at a slightly higher wavenumber than the ketone carbonyl, especially when the ketone is part of an acyl group on a benzene ring. The C-Br stretch is often weak and can be difficult to assign definitively in a complex spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expected Molecular Ion: For C₁₁H₁₁BrO₃, the monoisotopic mass is approximately 270.98 u. The mass spectrum will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in a roughly 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Key Fragmentation Pathways

The fragmentation of Ethyl 2-(2-bromoacetyl)benzoate under electron ionization (EI) is expected to proceed through several key pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 225/227.

-

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 241/243.

-

Cleavage of the bromoacetyl side chain: Loss of the entire bromoacetyl group (•COCH₂Br) would give a fragment corresponding to the ethyl benzoate cation at m/z 149.

-

Loss of bromine radical (•Br): This would generate a fragment at m/z 191.

-

McLafferty Rearrangement: While less common for aromatic esters, a McLafferty rearrangement of the ethyl ester is possible, leading to a fragment at m/z 149.

Visualizing Fragmentation:

The Versatile Role of Ethyl 2-(2-bromoacetyl)benzoate in the Synthesis of Bioactive Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block in Medicinal Chemistry

Ethyl 2-(2-bromoacetyl)benzoate is a bifunctional reagent of significant interest in synthetic organic and medicinal chemistry. Its structure, featuring a reactive α-bromo ketone and an ethyl ester on a benzene ring, provides a versatile platform for the construction of a wide array of heterocyclic scaffolds. The electrophilic nature of the bromoacetyl moiety allows for facile reactions with various nucleophiles, initiating cyclization cascades that lead to the formation of diverse and medicinally relevant heterocyclic systems. This guide provides an in-depth exploration of the applications of ethyl 2-(2-bromoacetyl)benzoate, with a focus on the synthesis of quinazolinones, benzodiazepines, and phthalazinones, classes of compounds renowned for their broad pharmacological activities.

Core Reactivity: The Interplay of Electrophilic Centers

The synthetic utility of ethyl 2-(2-bromoacetyl)benzoate is rooted in the distinct reactivity of its two functional groups. The α-bromoacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a variety of heteroatom nucleophiles, such as amines and hydrazines. The ethyl benzoate moiety, while less reactive, can participate in cyclization reactions, often through intramolecular condensation, to form the final heterocyclic ring. The strategic ortho positioning of these two groups is key to their utility in domino reactions, where a single synthetic operation can lead to the formation of multiple bonds and complex molecular architectures.

Synthesis of Quinazolinones: A Gateway to Diverse Biological Activities

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous bioactive molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] Ethyl 2-(2-bromoacetyl)benzoate serves as a valuable precursor for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Reaction Mechanism and Causality